2-乙基环戊烷-1-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

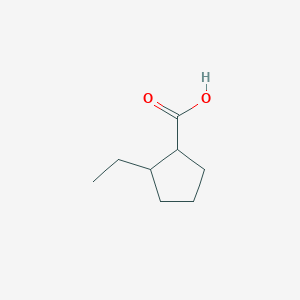

2-Ethylcyclopentane-1-carboxylic acid is a chemical compound with the CAS Number: 25102-62-9 . It has a molecular weight of 142.2 and is typically in liquid form .

Synthesis Analysis

The synthesis of carboxylic acids and esters from CO2 has been summarized and discussed . The most straightforward method for accessing carboxylic acids is the direct carboxylation of carbon nucleophiles using CO2 . Novel carboxylation methodologies have been developed to induce the inert CO2 molecule to undergo chemical transformations .Molecular Structure Analysis

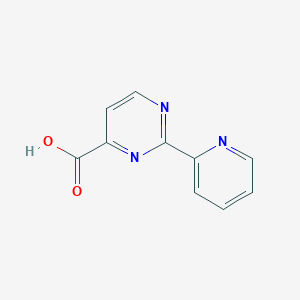

The IUPAC name for this compound is 2-ethylcyclopentanecarboxylic acid . The Inchi Code for this compound is 1S/C8H14O2/c1-2-6-4-3-5-7 (6)8 (9)10/h6-7H,2-5H2,1H3, (H,9,10) .Chemical Reactions Analysis

The catalytic reduction of carboxylic acid derivatives has witnessed a rapid development in recent years . These reactions, involving molecular hydrogen as the reducing agent, can be promoted by heterogeneous and homogeneous catalysts .Physical And Chemical Properties Analysis

2-Ethylcyclopentane-1-carboxylic acid is a liquid at room temperature .科学研究应用

乙烯的生物合成和信号传导

2-乙基环戊烷-1-羧酸在结构上与1-氨基环丙烷-1-羧酸(ACC)有关,后者是植物乙烯生物合成中的核心分子。乙烯是一种植物激素,它调节着各种营养和发育过程。ACC的合成、运输及其作为独立于乙烯的信号分子的作用一直是科学研究感兴趣的课题。研究表明,ACC通过既作为乙烯的前体又作为其本身的信号分子参与植物发育、细胞壁信号传导以及对生物和非生物胁迫的响应(Polko & Kieber, 2019); (Vanderstraeten & Van Der Straeten, 2017)。

催化和合成化学

涉及环戊烯酮环丙烷化的双环[3.1.0]己烷-2-酮-6-羧酸乙酯的催化制备展示了环戊烷衍生物在合成化学中的相关性。这些反应由1,1,3,3-四甲基胍(TMG)催化,突出了像2-乙基环戊烷-1-羧酸这样的基于环戊烷的化合物在合成复杂分子结构中的潜力(Zhang, Moher, & Zhang, 2007)。

农业中的胁迫缓解

产生有益根际细菌的ACC脱氨酶利用1-氨基环丙烷-1-羧酸(一种在结构上与2-乙基环戊烷-1-羧酸有关的分子)来降低寄主植物中的胁迫乙烯水平。这种机制改善了植物在盐胁迫和干旱胁迫条件下的生长,强调了理解和操纵植物中ACC水平的农业应用(Tiwari et al., 2018)。

作用机制

While specific information on the mechanism of action for 2-Ethylcyclopentane-1-carboxylic acid was not found, it is known that the role of an antioxidant is to reduce the rate of oxidation by blocking the destructive action of active intermediate particles—radicals, peroxide compounds, and other forms of active oxygen .

安全和危害

The safety information for this compound includes several hazard statements such as H302, H315, H318, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

未来方向

The catalytic reduction of carboxylic acid derivatives has witnessed a rapid development in recent years . These reactions, involving molecular hydrogen as the reducing agent, can be promoted by heterogeneous and homogeneous catalysts . This suggests potential future directions in the development of new catalysts and reaction methodologies.

Relevant Papers Relevant papers on the topic include a computational study of acid-catalyzed aerosol reactions of atmospherically relevant epoxides and a paper on the heterogeneous and homogeneous catalysis for the hydrogenation of carboxylic acid derivatives .

属性

IUPAC Name |

2-ethylcyclopentane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c1-2-6-4-3-5-7(6)8(9)10/h6-7H,2-5H2,1H3,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOKBOUQBQXABPQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCCC1C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[2-(2,6-Dimethylphenoxy)ethyl]benzimidazole-2-carbaldehyde](/img/structure/B2803925.png)

![(4-methoxyphenyl)[4-(3-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2803940.png)

![N-[(4-chlorophenyl)(cyano)methyl]-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2803941.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2803942.png)

![4-chlorobenzyl 5-[(E)-2-phenylethenyl]-1,3,4-oxadiazol-2-yl sulfide](/img/structure/B2803943.png)

![N-(4-fluorobenzyl)-2-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)acetamide](/img/no-structure.png)